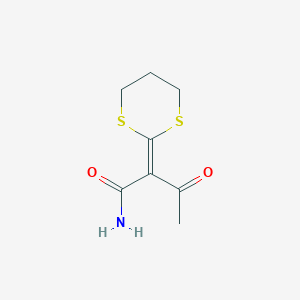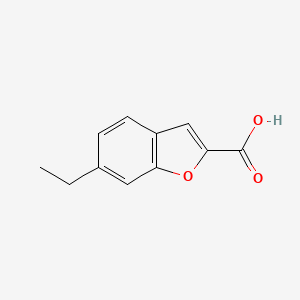![molecular formula C21H15NOS B14139301 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is a heterocyclic compound that belongs to the class of thienoindoles. This compound is characterized by its unique structure, which includes a benzothiophene fused with an indole ring and a methoxyphenyl group. The presence of these fused rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole typically involves multi-step reactions. One common method includes the cyclization of 2-aryl-3-azidothieno[2,3-b]pyridines through thermolysis . This process involves heating the azide precursors in a suitable solvent, such as xylene, to induce the formation of the desired thienoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as anticancer and antimicrobial activities. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyridine: Another heterocyclic compound with a similar thienoindole structure.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the fusion pattern.
Pyrido[3’,2’4,5]thieno[3,2-b]indole: A tetracyclic system with similar biological activities.
Uniqueness
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H15NOS |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
10-(4-methoxyphenyl)-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C21H15NOS/c1-23-15-12-10-14(11-13-15)22-18-8-4-2-6-16(18)21-20(22)17-7-3-5-9-19(17)24-21/h2-13H,1H3 |
InChI-Schlüssel |
JYBGOCSTYMGJJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)






![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
